molecular formula C24H18ClN3O3 B11185703 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-

4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-

Cat. No.: B11185703
M. Wt: 431.9 g/mol
InChI Key: UCDMSYOFPXRZPN-UHFFFAOYSA-N
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Description

The compound "4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-" is a structurally complex molecule featuring a pyridinecarboxamide core substituted with chlorine and methoxy groups, linked to a dihydronaphthoisoxazole-containing phenyl moiety. The presence of the isoxazole ring and carboxamide group aligns with motifs common in bioactive molecules, such as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

2-chloro-N-[4-(4,5-dihydrobenzo[g][2,1]benzoxazol-3-yl)phenyl]-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C24H18ClN3O3/c1-30-21-13-16(12-20(25)27-21)24(29)26-17-9-6-15(7-10-17)23-19-11-8-14-4-2-3-5-18(14)22(19)28-31-23/h2-7,9-10,12-13H,8,11H2,1H3,(H,26,29)

InChI Key

UCDMSYOFPXRZPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=C4CCC5=CC=CC=C5C4=NO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridinecarboxamide Core: This can be achieved through the reaction of pyridine with carboxylic acid derivatives under appropriate conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the Isoxazole Moiety: This step involves the formation of the isoxazole ring, which can be synthesized through cyclization reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures for further research.
  • Reagent in Chemical Reactions : It can be utilized as a reagent in various chemical transformations, including oxidation and reduction reactions.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
  • Inhibitors : It may act as an inhibitor in specific biochemical pathways, providing insights into cellular processes.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
  • Lead Compound for Drug Design : Its unique structure allows it to be explored as a lead compound for developing new therapeutic agents targeting various diseases.

Industry

  • Specialty Chemicals Production : The compound can be employed in the production of specialty chemicals with tailored properties for specific applications.
  • Material Science : It has potential applications in developing new materials with desirable characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related pyridinecarboxamide derivatives, revealing significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of compounds within this class.

Case Study 2: Biochemical Interaction Studies

Research focused on the interaction of this compound with specific protein targets revealed its ability to modulate enzymatic activity. This study provided crucial data supporting its role as a biochemical probe for further exploration in drug discovery.

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex molecules; reagent in chemical reactions
BiologyBiochemical probes; inhibitors in biochemical pathways
MedicinePotential therapeutic agent; lead compound for drug design
IndustryProduction of specialty chemicals; material science applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally analogous compounds, particularly pesticides and their metabolites, which share functional groups or scaffold similarities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Application/Use Source
4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- Pyridinecarboxamide + dihydronaphthoisoxazole 2-chloro, 6-methoxy, phenyl-isoxazole linkage Not specified N/A
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Benzamide + isoxazole 2,6-dimethoxy, branched alkyl-isoxazole Herbicide
N-(3,4-dichlorophenyl) propanamide (Propanil) Propanamide + dichlorophenyl 3,4-dichloro substitution Herbicide
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer) Imidazolidinecarboxamide + dichlorophenyl 3,5-dichloro, dioxo-imidazolidine Fungicide metabolite

Key Observations:

Structural Motifs: The target compound shares the carboxamide group with Isoxaben and Propanil, a functional group critical for binding to biological targets (e.g., enzymes or receptors).

Substituent Effects: Chlorine and Methoxy Groups: The 2-chloro and 6-methoxy substituents on the pyridine ring in the target compound contrast with the dichlorophenyl groups in Propanil and Iprodione metabolites. Chlorine atoms typically improve stability and bioactivity, while methoxy groups may influence solubility or steric interactions.

Functional Implications: Isoxaben and Propanil are herbicides targeting cellulose biosynthesis and photosynthetic pathways, respectively. The target compound’s structural complexity may indicate a novel mechanism of action, though experimental validation is required. The Iprodione metabolite’s imidazolidine core highlights the role of heterocyclic diversity in fungicidal activity, a feature that could be explored in the target compound .

Biological Activity

The compound 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 357.82 g/mol

The presence of the pyridine and isoxazole rings is significant for its biological activity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyridinecarboxamide backbone.
  • Introduction of the chloro and methoxy substituents.
  • Coupling reactions to attach the isoxazole moiety.

These synthetic routes are crucial for optimizing yield and purity for biological testing.

Antifungal Activity

Recent studies have indicated that derivatives of pyridinecarboxamides exhibit antifungal properties. For example, a related compound demonstrated significant inhibitory effects against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL . The structure-activity relationship (SAR) suggests that modifications on the benzene ring can enhance antifungal efficacy.

Insecticidal Activity

Research has shown that compounds with similar structural features possess larvicidal activities against mosquito larvae. For instance, certain benzamide derivatives exhibited up to 100% larvicidal activity at concentrations as low as 10 mg/L . This suggests that the compound may also have potential applications in pest control.

The proposed mechanism involves inhibition of key enzymes or pathways in fungi and insects. The presence of the isoxazole moiety may enhance binding affinity to target sites, leading to increased biological activity. Additionally, studies on nitric oxide (NO) synthesis suggest that such compounds may modulate signaling pathways related to vascular relaxation and inflammation .

Case Studies

  • Zebrafish Embryo Toxicity Study : A recent study evaluated the toxicity of similar compounds on zebrafish embryos, highlighting a correlation between structural modifications and toxicological outcomes . This underscores the importance of assessing safety alongside efficacy.
  • Pesticidal Efficacy : In a comparative study against established fungicides, certain derivatives showed superior activity against various fungal strains, suggesting that further development could lead to effective agricultural applications .

Data Summary

Activity Type Target Organism EC50/Concentration Reference
AntifungalBotrytis cinerea14.44 μg/mL
LarvicidalMosquito Larvae10 mg/L
ToxicityZebrafish EmbryosVaries

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